1,2-Dimethylpiperidin-4-amine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1,2-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHNDKLDKPYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Studies of 1,2 Dimethylpiperidin 4 Amine and Aminopiperidines
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A cornerstone of these techniques is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This approach is fundamental in drug discovery for screening virtual libraries of compounds against a protein target to identify potential binders. nih.gov
For aminopiperidine derivatives, docking studies are employed to understand their binding patterns within the active sites of protein targets. acs.org For instance, molecular mechanics-based docking methods have been used to simulate the substrate binding modes of 4-aminopiperidines to cytochrome P450 enzymes, which are critical for drug metabolism. acs.org These simulations help to visualize how the ligand fits into the binding pocket and which interactions are most important for its affinity.
A primary goal of molecular docking is to analyze the specific non-covalent interactions between a ligand and its target protein. These interactions, which include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces, govern the specificity and strength of the binding.
Computational studies on 4-aminopiperidines have revealed key molecular interactions that are essential for their binding and subsequent metabolism. For example, in the active site of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4), the serine 119 residue has been identified as a key hydrogen-bonding partner that interacts with the 4-amino group of the aminopiperidine drugs. acs.org Analysis of residue frequency in binding pockets has shown that charged residues like aspartate, histidine, and arginine are often enriched and play a critical role in ligand recognition. mdpi.com By identifying these "hotspots," researchers can better understand the molecular basis for a compound's activity and selectivity. mdpi.com
| Interacting Residue | Interaction Type | Target Protein | Significance in Binding |
| Serine 119 | Hydrogen Bond | CYP3A4 | Key interaction partner for the 4-amino group of aminopiperidines. acs.org |
| Aspartate | Electrostatic | Various | Frequently found in binding pockets, contributing to ligand recognition. mdpi.com |
| Arginine | Electrostatic | Various | High frequency in binding pockets, important for ligand interactions. mdpi.com |
| Histidine | Electrostatic/H-bond | Various | High frequency in binding pockets, crucial for ligand binding. mdpi.com |
This table summarizes key amino acid residues and their roles in the binding of aminopiperidine-like ligands to protein targets, as identified through computational analysis.
Beyond identifying interactions, docking simulations aim to predict the most likely three-dimensional binding pose (binding mode) of a ligand in the active site. nih.gov The accuracy of binding mode prediction is crucial, as it forms the basis for understanding structure-activity relationships and for designing new molecules with improved properties. nih.gov Scoring functions are used to estimate the binding affinity for each predicted pose, allowing for the ranking of different compounds or different binding modes of the same compound.
Advanced Computational Chemistry Techniques
To gain a more dynamic and electronically detailed understanding of aminopiperidine systems, researchers employ advanced computational chemistry techniques that go beyond the static picture provided by molecular docking. These methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer deeper insights into the electronic structure, reactivity, and conformational stability of ligands and their protein complexes.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. arxiv.org It allows for the calculation of various molecular properties and reactivity descriptors from first principles. arxiv.org DFT has been applied to study piperidine-containing compounds to predict properties like heats of formation and to evaluate thermal stability by calculating bond dissociation energies. nih.gov
In the context of 4-aminopiperidines, DFT calculations have been instrumental in elucidating their metabolic pathways. acs.org Specifically, quantum mechanics-based DFT has been used to calculate the activation energy required for the formation of α-carbon radical intermediates during metabolism by cytochrome P450 enzymes. acs.org This information helps explain how the electronic properties of different substituent groups on the aminopiperidine scaffold can influence the direction of catalysis. acs.org By analyzing features such as frontier molecular orbitals (HOMO and LUMO), DFT can provide a detailed picture of a molecule's reactivity and stability. biointerfaceresearch.com
| DFT-Calculated Property | Application in Aminopiperidine Research | Reference |
| Heats of Formation (HOFs) | Prediction of thermodynamic stability of piperidine (B6355638) derivatives. | nih.gov |
| Bond Dissociation Energies (BDE) | Evaluation of thermal stability and identification of the most likely bond to break. | nih.gov |
| Activation Energy | Calculation of the energy barrier for metabolic reactions, such as hydrogen atom abstraction by P450 enzymes. | acs.org |
| Electronic Properties | Understanding the impact of substituents on the reactivity of the aminopiperidine core. | acs.org |
This table highlights key properties calculated using Density Functional Theory and their application to the study of aminopiperidines.
While docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system, MD simulations can reveal how a ligand and its target protein behave in a more realistic, solvated environment. frontiersin.org These simulations are crucial for assessing the stability of a predicted binding pose, observing conformational changes in the protein or ligand, and understanding the role of solvent molecules. researchgate.netfrontiersin.org
For aminopiperidine-protein complexes, MD simulations are used to validate docking results and assess the stability of the ligand within the binding site over a period of nanoseconds. mdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein are monitored to ensure the complex remains stable. researchgate.net MD simulations can reveal important dynamic behaviors, such as the formation and breaking of hydrogen bonds over time, providing a more accurate representation of the binding process and helping to refine the understanding of ligand-protein interactions. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. wikipedia.org By systematically modifying parts of a molecule and observing the resulting changes in activity, chemists can identify the chemical groups responsible for its effects. wikipedia.org
For 4-aminopiperidines, SAR studies have been crucial in optimizing their biological activity. For instance, in the development of novel antifungal agents, a library of 4-aminopiperidines was synthesized and tested. mdpi.com The SAR analysis revealed several key trends:
Piperidine Nitrogen Substituent : Both benzyl (B1604629) and phenylethyl substituents at this position can lead to high antifungal activity. mdpi.com
4-Amino Group Substituent : Long N-alkyl chains (more than seven carbons) at this position are beneficial, with the N-dodecyl (C12) residue showing outstanding activity. mdpi.com Shorter, branched, or cyclic alkyl groups are detrimental to activity. mdpi.com
This information can be visualized using an "activity landscape," a conceptual tool that maps chemical space against biological activity. nih.gov Regions in this landscape can be smooth, where small structural changes lead to small activity changes, or they can contain "activity cliffs," where a minor structural modification results in a dramatic loss or gain of potency. nih.gov Analyzing this landscape helps to understand the SAR and guides the design of more potent compounds. nih.gov
| Position of Substitution | Favorable Substituents | Unfavorable Substituents | Resulting Activity |
| Piperidine Nitrogen | Benzyl, Phenylethyl | - | High antifungal activity |
| 4-Amino Group | n-Dodecyl (C12), other long n-alkyl chains (>C7) | Short-chain, branched, or cyclic alkyl groups | High antifungal activity |
This table summarizes the Structure-Activity Relationship (SAR) findings for a series of 4-aminopiperidine (B84694) derivatives developed as antifungal agents, based on research findings. mdpi.com
In Silico Approaches for Target Identification and Biological Activity Prediction
In the realm of modern drug discovery, computational methods serve as a powerful tool to expedite the identification of novel therapeutic agents. In silico techniques allow for the rational design of compound libraries and the prediction of their biological activities, thereby prioritizing synthetic efforts and reducing the costs associated with experimental screening. For aminopiperidine scaffolds, including 1,2-Dimethylpiperidin-4-amine, these computational and theoretical studies are instrumental in exploring their therapeutic potential.
Computational Drug Design and Library Generation
The piperidine ring is a well-established scaffold in medicinal chemistry, valued for its prevalence in numerous pharmaceuticals and its ability to impart favorable pharmacokinetic properties. The compound this compound, a substituted aminopiperidine, presents a valuable starting point for the generation of diverse chemical libraries aimed at discovering new bioactive molecules. Its structural features, including the secondary amine within the piperidine ring and the tertiary amine of the dimethylamino group, offer multiple points for chemical modification. This allows for a systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents to modulate the pharmacological profile of the resulting compounds.
Computational drug design plays a pivotal role in the strategic development of compound libraries based on scaffolds like aminopiperidines. A key approach involves the creation of virtual libraries, which are collections of chemical structures designed and stored in a computer. These libraries can be generated by systematically modifying a core scaffold, such as 4-aminopiperidine, with a diverse set of chemical building blocks. The properties of these virtual compounds, such as their predicted binding affinity to a biological target, can then be evaluated using computational tools.
One notable example of this approach is the creation of a 120-member library of 1-aryl-4-aminopiperidine analogues. This library was conceived through computational design, synthesized in parallel using both batch and flow technologies, and purified via automated high-throughput methods. Such a platform demonstrates the synergy between computational library design and advanced synthesis techniques, enabling the rapid production of focused compound collections for drug discovery screening.
The process of computational library design often incorporates several key steps:
Scaffold Selection: A core structure with known or potential biological relevance, such as the aminopiperidine scaffold, is chosen.
Virtual Reaction Enumeration: A set of virtual reactions is applied to the scaffold, combining it with a library of virtual reactants to generate a large and diverse set of potential products.
Filtering and Prioritization: The resulting virtual library is filtered based on various criteria, such as predicted physicochemical properties (e.g., molecular weight, lipophilicity), drug-likeness (e.g., Lipinski's rule of five), and predicted binding affinity to a specific target. This allows researchers to prioritize a smaller, more manageable set of compounds for actual synthesis and biological testing.
This in silico approach significantly enhances the efficiency of the drug discovery process by focusing resources on compounds with the highest probability of success.
Predictive Spectrum of Biological Activity for Piperidine Derivatives
Predicting the biological activity of novel compounds is a cornerstone of computational drug discovery. For piperidine derivatives, several in silico tools are available to forecast their potential pharmacological effects and biological targets based on their chemical structure. Two prominent web-based platforms for this purpose are SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances).
SwissTargetPrediction is a tool that predicts the most probable protein targets of a small molecule. The prediction is based on the principle of similarity: a given query molecule is compared to a database of known bioactive ligands, and the targets of the most similar ligands are proposed as potential targets for the query molecule. This comparison is performed using a combination of 2D and 3D similarity measures. The SwissTargetPrediction database contains a vast collection of experimentally active compounds and their corresponding macromolecular targets. clinmedkaz.org
PASS (Prediction of Activity Spectra for Substances) is another powerful computational tool that predicts a wide spectrum of biological activities for a given chemical structure. The prediction is based on the analysis of structure-activity relationships for a large training set of known biologically active substances. genexplain.com The output of a PASS prediction is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with a Pa value greater than 0.7 are considered highly likely, while those with Pa values between 0.5 and 0.7 are deemed probable. scispace.com
A study on new piperidine derivatives, specifically designated as LAS-250, LAS-251, and LAS-252, utilized the PASS online tool to predict their pharmacological activities. The predictions were based on the structural formulas of the compounds, and activities with a probability of being active (Pa) of 0.5 or greater were considered significant. The results indicated a high probability for these compounds to exert effects on the central nervous system. clinmedkaz.org For instance, PASS analysis predicted potential anti-parkinsonian and anti-dyskinetic activities, which is consistent with findings from other experimental and in silico studies on piperidine derivatives. clinmedkaz.org
The table below presents a selection of the predicted biological activities for the three piperidine derivatives from the aforementioned study, illustrating the diverse therapeutic potential suggested by the in silico analysis.
| Predicted Biological Activity | LAS-250 (Pa) | LAS-251 (Pa) | LAS-252 (Pa) |
| Anticonvulsant | 0.655 | 0.612 | 0.559 |
| Antipsychotic | 0.598 | 0.587 | 0.521 |
| Anxiolytic | 0.611 | 0.569 | 0.503 |
| Neuroprotective | 0.643 | 0.621 | 0.548 |
| Kinase Inhibitor | 0.712 | 0.689 | 0.602 |
These predictive studies are invaluable at the initial stages of drug discovery, as they help to identify the most promising avenues for preclinical research and guide the selection of appropriate experimental models for further investigation. clinmedkaz.org
Mechanistic Investigations of 1,2 Dimethylpiperidin 4 Amine and Piperidine Derivatives
Elucidation of Biological Mechanisms at the Molecular Level
Understanding how piperidine (B6355638) derivatives exert their effects requires a detailed examination of their interactions with biological macromolecules. These investigations often involve a combination of experimental and computational methods to clarify enzyme inhibition, receptor modulation, and the specific intermolecular forces at play.
Piperidine derivatives have been identified as inhibitors for a wide range of enzymes, and their mechanism of action is often dependent on the specific substitutions on the piperidine core.
Cholinesterase Inhibition: Donepezil, a well-known piperidine derivative, is a leading inhibitor of acetylcholinesterase (AChE), an enzyme critical in the cholinergic hypothesis of Alzheimer's disease. nih.govijnrd.org The benzyl-piperidine group of Donepezil-like compounds is often crucial for effective binding to the catalytic site of AChE. encyclopedia.pub Mechanistic studies on related indolylpiperidine analogs have shown that these molecules can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Interestingly, some analogs exhibit unusual conformational changes, adopting an extended conformation when interacting with AChE and a flopped conformation with BuChE, indicating a nuanced mechanism of action dependent on the specific enzyme's binding site. nih.govencyclopedia.pub
Monoamine Oxidase (MAO) Inhibition: Piperine (B192125), a phytochemical containing a piperidine nucleus, is a known MAO inhibitor. acs.org Structure-activity relationship (SAR) studies of piperine derivatives indicate that the carbonyl group and the degree of conjugation are important for MAO inhibition. For instance, converting the amide linkage to a thioamide drastically reduces inhibitory activity. The most potent derivatives often feature specific substitutions on the piperidine ring, such as a 4-methyl group, which can lead to high inhibitory activity and selectivity for MAO-B. acs.org
Soluble Epoxide Hydrolase (sEH) Inhibition: A series of non-urea piperidine derivatives have been developed as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Kinetic studies of these amide-based inhibitors, derived from isonipecotic acid, have led to the optimization of a lead compound, resulting in inhibitors with sub-nanomolar IC50 values against human sEH. nih.gov
Table 1: Enzyme Inhibitory Activity of Select Piperidine Derivatives
| Derivative Class | Target Enzyme | Key Mechanistic Finding | IC50 / Ki Value |
| Indolylpiperidine Analogs | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Dual inhibition with conformational changes depending on the binding site. nih.govencyclopedia.pub | Varies by analog |
| Piperine Derivatives | Monoamine Oxidase B (MAO-B) | High selectivity driven by substitutions on the piperidine ring. acs.org | >201.207 (Selectivity Index) |
| Isonipecotic Acid Derivatives | Soluble Epoxide Hydrolase (sEH) | Potent non-urea based inhibition. nih.gov | 0.4 nM |
| 4-Aminopiperidines | Fungal Sterol C14-Reductase & C8-Isomerase | Inhibition of ergosterol (B1671047) biosynthesis pathway. mdpi.com | Not specified |
Piperidine scaffolds are integral to compounds that modulate a variety of receptors, influencing downstream signaling pathways.
NMDA Receptor Modulation: The structurally related compound 4-(Dimethylamino)piperidine has been investigated for its potential to modulate N-methyl-D-aspartate (NMDA) receptors. chemicalbook.comchemicalbook.com This modulation is linked to its potential utility in reducing the effects of alcohol dependence. chemicalbook.comchemicalbook.com
Sigma and Histamine (B1213489) H3 Receptor Antagonism: Certain piperidine derivatives have been identified as dual-target ligands for histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov Functional characterization revealed that these compounds act as high-affinity antagonists for both receptors. The piperidine moiety is considered a critical structural element for this dual activity. For example, replacing a piperazine (B1678402) ring with a piperidine ring in one series of compounds dramatically increased affinity for the σ1R (Ki changing from 1531 nM to 3.64 nM) while maintaining high affinity for the H3R. nih.gov This dual antagonism is being explored for novel pain therapies. nih.gov
Opioid Receptor Interaction: The piperidine ring is a core component of the fentanyl family of μ-opioid receptor (μOR) agonists. researchgate.net The six-membered piperidine ring in a chair conformation is considered ideal for interaction with the μOR. Altering the ring size to a five-membered (pyrrolidine) or seven-membered (azepane) ring leads to a significant loss of analgesic activity, highlighting the precise structural requirements for receptor activation. researchgate.net
The biological response to piperidine derivatives is dictated by a network of specific, non-covalent interactions with their target proteins. These interactions, including hydrogen bonds and hydrophobic contacts, stabilize the ligand-receptor complex. researchgate.netyoutube.com
Hydrophobic and Aromatic Interactions: In the context of μ-opioid receptors, the benzyl (B1604629) rings attached to the piperidine scaffold in fentanyl derivatives are involved in crucial lipophilic interactions with the receptor. researchgate.net Similarly, for AChE inhibitors, the benzyl-piperidine group provides effective binding to the catalytic site through interactions with aromatic residues such as Trp84 and Phe330. encyclopedia.pub
Hydrogen Bonding: The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, a fundamental interaction for many receptor ligands. academicjournals.org In σ1R ligands, a central amine site that includes a proton acceptor is a key feature of the pharmacophore model. nih.gov Molecular modeling of piperidine derivatives bound to the σ1R suggests that the protonated amine of the piperidine ring forms a key salt bridge interaction with the glutamic acid residue Glu172, which is essential for anchoring the ligand in the binding pocket.
Electrostatic Attraction: For compounds that are protonated at physiological pH, the resulting positive charge on the piperidine nitrogen can engage in strong electrostatic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) in the binding site of a receptor or enzyme. academicjournals.org
Table 2: Key Intermolecular Interactions of Piperidine Derivatives
| Target | Interacting Residues (Example) | Type of Interaction | Reference |
| Acetylcholinesterase (AChE) | Trp84, Phe330 | Hydrophobic, Aromatic | encyclopedia.pub |
| Sigma-1 Receptor (σ1R) | Glu172 | Salt Bridge, Hydrogen Bond | nih.gov |
| μ-Opioid Receptor (μOR) | Not specified | Lipophilic Interactions | researchgate.net |
Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies
SAR and SMR studies systematically investigate how modifications to a molecule's structure affect its biological activity and mechanism of action. For piperidine derivatives, these studies often focus on the effects of different substituents, their positions, and their stereochemistry.
The three-dimensional arrangement of atoms in piperidine derivatives is critical for their biological function.
Stereochemistry: The stereochemistry of substituents on the piperidine ring can significantly impact biological activity. For a series of pyrimidinyl-piperazine carboxamides developed as α-glucosidase inhibitors, compounds with an S-configuration at a chiral center were found to be up to five times more active than their corresponding R-configuration counterparts. researchgate.net This highlights the importance of precise stereochemical arrangements for optimal interaction with the enzyme's active site.
Positional Isomerism: The position of substituents on the piperidine ring dictates the spatial orientation of functional groups, which in turn affects binding affinity. In a study of MAO inhibitors derived from piperine, para-substitution of a hydroxyl group on the piperidine ring was found to be preferable to meta-substitution, with the para-substituted compound showing a greater inhibitory effect. acs.org Similarly, SAR studies of ketamine analogs with substituents on the aromatic ring showed that 2- and 3-substituted compounds were generally more active as anesthetics than the 4-substituted versions. mdpi.com
Altering the substituents on the piperidine scaffold can profoundly influence the mechanistic pathway of a compound's action.
N-Substituents: In the development of novel 4-aminopiperidine (B84694) antifungals, the substituent on the piperidine nitrogen was found to be a major determinant of activity. mdpi.com A benzyl or phenylethyl substituent at this position, when combined with a long N-alkyl chain (like dodecyl) at the 4-amino group, resulted in compounds with outstanding antifungal activity. This activity is attributed to the inhibition of enzymes in the ergosterol biosynthesis pathway. mdpi.com Shorter or branched alkyl groups were detrimental to this activity, showing that the size and lipophilicity of the N-substituent directly impact the compound's ability to inhibit its target enzymes. mdpi.com
Substituents on the 4-Amino Group: For the same class of 4-aminopiperidine antifungals, the length of the alkyl chain on the 4-amino group was critical. Activity was highest for compounds with N-alkyl substituents containing more than seven carbon atoms, with an N-dodecyl residue being optimal. mdpi.com This suggests that this lipophilic tail is essential for interaction with the fungal enzymes or for penetrating the fungal cell membrane.
Impact on Receptor Selectivity: The nature of the basic amino group can drive selectivity between receptor subtypes. In a series of compounds tested for sigma receptor affinity, the choice between a piperidine or piperazine core and the nature of its substituents determined the selectivity between σ1R and σ2R subtypes. rsc.org This demonstrates how subtle structural changes can shift the mechanistic profile from a dual-target ligand to a more selective one.
Insights from Resistance Selection and Advanced Biological Assays
The elucidation of a bioactive compound's mechanism of action is a critical step in its development as a therapeutic agent. For piperidine derivatives, particularly those with antifungal properties, understanding how target organisms develop resistance provides invaluable clues about the drug's molecular target and its interaction with cellular pathways. Furthermore, advanced biological assays offer sophisticated methods to confirm target engagement and explore the downstream consequences of this interaction.
Resistance to Piperidine-Based Ergosterol Biosynthesis Inhibitors
While specific resistance selection studies on 1,2-Dimethylpiperidin-4-amine are not extensively documented in publicly available research, the mechanisms of resistance to other piperidine derivatives that inhibit ergosterol biosynthesis can provide a framework for understanding potential resistance pathways. The primary mode of action for many antifungal piperidine compounds is the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. caister.comnih.gov These compounds often target enzymes such as sterol C14-reductase (encoded by the ERG24 gene) and sterol C8-isomerase (encoded by the ERG2 gene). nih.gov
Resistance to inhibitors of this pathway can arise through several key mechanisms:
Target Modification : Mutations in the genes encoding the target enzymes can lead to amino acid substitutions that reduce the binding affinity of the inhibitor. nih.govmdpi.com For instance, a mutation in the sterol 14α-demethylase gene (ERG11), a different target in the same pathway, can confer resistance to azole antifungals. nih.gov It is plausible that similar resistance-conferring mutations could arise in ERG24 or ERG2 in response to selective pressure from piperidine-based inhibitors.
Target Overexpression : An increase in the expression level of the target enzyme can effectively titrate the inhibitor, requiring higher concentrations to achieve a therapeutic effect. This can occur through gene amplification or mutations in regulatory elements that lead to transcriptional upregulation of the target gene. nih.gov
Drug Efflux : Fungal cells can actively transport antifungal agents out of the cell through the action of efflux pumps, which are membrane proteins that act as drug transporters. nih.govnih.gov The overexpression of genes encoding these pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily or the major facilitator superfamily (MFS), is a common mechanism of multidrug resistance in fungi. nih.govresearchgate.net
Pathway Alterations : Fungi may develop mechanisms to bypass the inhibited step in the ergosterol biosynthesis pathway or compensate for the reduced production of ergosterol. frontiersin.org
The following table summarizes the primary mechanisms of resistance to inhibitors of the ergosterol biosynthesis pathway, which are likely relevant for piperidine derivatives.
| Resistance Mechanism | Description | Potential Genes Involved |
| Target Modification | Alterations in the amino acid sequence of the target enzyme reduce drug binding affinity. | ERG24, ERG2, ERG11 |
| Target Overexpression | Increased production of the target enzyme necessitates higher drug concentrations for inhibition. | ERG24, ERG2, ERG11 |
| Drug Efflux | Enhanced removal of the drug from the fungal cell by transporter proteins. | Genes encoding ABC transporters (e.g., CDR1, CDR2) and MFS transporters (e.g., MDR1) |
| Pathway Alterations | Development of metabolic bypasses or compensatory changes in the sterol biosynthesis pathway. | Various genes in the ergosterol pathway |
Advanced Biological Assays for Target Deconvolution and Validation
To definitively identify the molecular targets of novel compounds like this compound and to validate their engagement in a cellular context, a suite of advanced biological assays can be employed. These techniques move beyond traditional enzyme inhibition assays and provide more direct evidence of a drug-target interaction within a complex biological system.
Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in intact cells and tissues. frontiersin.orgnih.gov The principle behind CETSA is that the binding of a ligand (such as a drug) to its target protein often increases the protein's thermal stability. frontiersin.org By heating cell lysates or intact cells to various temperatures in the presence and absence of the drug and then quantifying the amount of soluble protein remaining, a shift in the melting temperature of the target protein upon drug binding can be observed. This label-free method provides direct evidence of target engagement in a physiologically relevant environment. frontiersin.orgnih.gov
Thermal Proteome Profiling (TPP) , also known as MS-CETSA, is a large-scale extension of CETSA that uses quantitative mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously. nih.govspringernature.com This unbiased approach can be used for target deconvolution, identifying not only the intended target of a drug but also potential off-targets. nih.govbrieflands.com TPP can provide a comprehensive view of a compound's cellular interactions and help to elucidate its mechanism of action and potential for toxicity. nih.gov
Affinity-Based Methods , such as affinity chromatography and photo-affinity labeling, are traditional yet effective approaches for target identification. These methods typically involve immobilizing a derivative of the bioactive compound on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry.
The table below outlines some of the advanced biological assays that can be utilized for the mechanistic investigation of piperidine derivatives.
| Assay | Principle | Application in Mechanistic Studies |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Confirms direct target engagement of the compound in a cellular context. |
| Thermal Proteome Profiling (TPP) | Proteome-wide analysis of protein thermal stability changes upon drug treatment. | Unbiased identification of the primary target and potential off-targets. |
| Affinity Chromatography | A modified version of the compound is used as "bait" to capture its binding partners. | Isolation and identification of the molecular target(s) of the compound. |
The application of these resistance selection and advanced biological assay strategies to this compound and its analogs will be instrumental in fully characterizing their mechanism of action, identifying their precise molecular targets, and understanding the potential for resistance development. Such studies are essential for the continued development of this promising class of compounds.
Applications of 1,2 Dimethylpiperidin 4 Amine and Substituted Piperidines in Academic Organic and Medicinal Chemistry
Role as Synthetic Intermediates and Building Blocks
Substituted piperidines, including N,N-Dimethylpiperidin-4-amine, serve as crucial building blocks in the synthesis of complex molecules. Their utility stems from the bifunctional nature of compounds like N,N-Dimethylpiperidin-4-amine, which possesses a secondary amine within the piperidine (B6355638) ring and a tertiary dimethylamino group, both of which can be sites for chemical modification.
Precursors for Complex Natural Product Synthesis
The piperidine scaffold is a cornerstone in the synthesis of numerous alkaloids and other complex natural products. nih.gov Synthetic strategies often employ substituted piperidines as key intermediates to construct intricate molecular architectures. One notable example is the synthesis of (±)-Epibatidine, a potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog. The synthesis of this complex natural product has been achieved using various strategies that rely on piperidine-based precursors to construct the core 7-azabicyclo[2.2.1]heptane ring system. organic-chemistry.org
The versatility of the piperidine ring allows for its incorporation into diverse synthetic pathways, leading to the formation of a wide array of natural product scaffolds. researchgate.netnih.govfrontiersin.org These synthetic endeavors not only provide access to rare and biologically active natural products but also enable the creation of analogues with potentially improved therapeutic properties.
Scaffolds for Heterocyclic Compound Construction
The inherent reactivity and structural features of substituted piperidines make them ideal scaffolds for the construction of a diverse range of heterocyclic compounds. nih.gov They can be readily functionalized at various positions, allowing for the generation of libraries of compounds with distinct three-dimensional shapes. rsc.org This is particularly valuable in drug discovery, where exploring diverse chemical space is crucial for identifying novel therapeutic agents.
Methods such as multicomponent reactions have been developed for the efficient synthesis of complex piperidine scaffolds. researchgate.net These reactions allow for the rapid assembly of highly substituted piperidines from simple starting materials in a single step, providing a powerful tool for generating molecular diversity. Furthermore, piperidine derivatives are instrumental in the synthesis of fused heterocyclic systems, which are common motifs in many biologically active molecules.
Scaffold Design in Drug Discovery and Development Research
The piperidine moiety is a key pharmacophore in a multitude of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. nih.gov Its ability to confer favorable pharmacokinetic properties, such as improved membrane permeability and metabolic stability, makes it an attractive scaffold for drug design.
Design of Inhibitors Targeting Specific Enzymes (e.g., Cathepsin K, DPP4, G9a/DNMT1, α-Glucosidase, Cholinesterase)
Substituted piperidines have been extensively utilized as scaffolds for the design of potent and selective enzyme inhibitors for various therapeutic targets.
Cathepsin K: This cysteine protease is a key target for the treatment of osteoporosis. Novel piperidine-3-carboxamide derivatives have been designed and synthesized as Cathepsin K inhibitors. Molecular docking studies have shown that these compounds can effectively occupy the active site of the enzyme, leading to potent inhibition. nih.gov
DPP-4: Dipeptidyl peptidase-IV (DPP-4) inhibitors are a class of oral anti-diabetic drugs. Piperidine-based structures have been explored for the development of novel DPP-4 inhibitors. sigmaaldrich.comscbt.comresearchgate.net The piperidine ring often serves as a central scaffold to which various functional groups are attached to optimize binding to the DPP-4 enzyme.
G9a/DNMT1: The histone methyltransferase G9a and DNA methyltransferases (DNMTs) are important targets in cancer therapy. Analogues of the G9a inhibitor BIX-01294, which feature a piperidine moiety, have been shown to selectively inhibit DNMT3A over DNMT1 and G9a. nih.gov
α-Glucosidase: Inhibitors of α-glucosidase are used to manage type 2 diabetes. A variety of piperidine derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, with some compounds showing potent inhibition comparable to or better than the standard drug acarbose. researchgate.netsincerechemicals.comnih.govresearchgate.net
Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors are the primary treatment for Alzheimer's disease. The piperidine scaffold is a core component of many potent cholinesterase inhibitors, including the well-known drug Donepezil. figshare.comresearchgate.netchemscene.commdpi.com Numerous studies have focused on synthesizing novel piperidine derivatives with enhanced inhibitory activity against both AChE and BuChE.
Table 1: Selected Piperidine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | Key Findings |
|---|---|---|
| Piperidine-3-carboxamides | Cathepsin K | Compound H-9 showed potent inhibition with an IC50 of 0.08 µM. google.com |
| Piperazine (B1678402) Sulphonamides | DPP-4 | Compound 8h showed 27.32% inhibition at 10µmol L-1 concentration. rsc.org |
| Desmethoxyquinazolines | DNMT3A | Compounds showed selective inhibition of DNMT3A at low micromolar levels. nih.gov |
| 3,4-dihydroxy piperidines | α-Glucosidase | Derivatives with polar groups on the phenyl ring showed excellent activity. sincerechemicals.com |
| Piperidinone derivatives | Cholinesterase | Compound 1d was the most potent against AChE (IC50= 12.55 µM). |
Development of Receptor Modulators (e.g., Ghrelin Receptor)
The versatility of the piperidine scaffold extends to the development of receptor modulators. The ghrelin receptor, a G-protein coupled receptor, is a target for the treatment of obesity and other metabolic disorders. Piperidine amides have been developed as potent modulators of the ghrelin receptor. nih.govnbinno.com These compounds can act as either agonists or inverse agonists, depending on their substitution pattern, highlighting the fine-tunability of the piperidine scaffold. Several polar heteroaromatic piperidine acetamides have been synthesized and evaluated as ghrelin inverse agonists, with some compounds showing optimal potency and pharmacokinetic profiles. mdpi.com
Exploration of Antiviral and Antineoplastic Activity Profiles
Substituted piperidines have demonstrated significant potential as both antiviral and anticancer agents.
Antiviral Activity: A wide range of N-substituted piperidine derivatives have been synthesized and evaluated for their antiviral activity against various viruses, including influenza A/H1N1 and coronaviruses. nih.govfigshare.comresearchgate.netchemicalbook.com Some of these compounds have shown efficacy comparable or superior to existing antiviral drugs. researchgate.net The piperidine scaffold has also been incorporated into the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). chemicalbook.com
Antineoplastic Activity: The piperidine ring is present in numerous anticancer agents. mdpi.com Tetramethylpiperidine-substituted phenazines have shown increased antitumor activity against multidrug-resistant cancer cell lines. Furthermore, derivatives of N,N-Dimethylpiperidin-4-amine have been investigated as mTORC1 inhibitors, showing potent cytotoxic activity against head and neck cancer cell lines.
Table 2: Antiviral and Antineoplastic Activity of Piperidine Derivatives
| Compound Class | Activity | Key Findings |
|---|---|---|
| N-substituted piperidines | Antiviral (Influenza A/H1N1) | Several compounds showed efficacy comparable to Tamiflu and Rimantadine. researchgate.net |
| 1,4,4-Trisubstituted piperidines | Antiviral (Coronavirus) | Compounds reduced SARS-CoV-2 viral load by up to 1000-fold. chemicalbook.com |
| Piperidine-substituted arylpyrimidines | Antiviral (HIV-1) | Compound FT1 was the most active with an EC50 of 19 nM. chemicalbook.com |
| Tetramethylpiperidine-substituted phenazines | Antineoplastic | B4112 had the most potent anti-cancer activity in vitro. |
| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | Antineoplastic (mTORC1 inhibitor) | Exhibited potent cytotoxic activity against SQ20B cell line (IC50 = 0.46 μM). |
Combinatorial Chemistry and Library Synthesis for Research Screening
The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives being integral to a vast number of pharmaceuticals. researchgate.net In the realm of drug discovery, the systematic and rapid synthesis of large numbers of diverse compounds for biological screening is paramount. This is the domain of combinatorial chemistry, a powerful set of techniques used to generate extensive libraries of molecules. Substituted piperidines, including structures analogous to 1,2-Dimethylpiperidin-4-amine, are highly valued building blocks in this process due to their inherent three-dimensional structures, which can lead to enhanced interactions with biological targets. lifechemicals.com
The core principle of combinatorial chemistry is the methodical and repetitive linking of various chemical building blocks to create a large array of structurally diverse compounds, known as a chemical library. nih.gov These libraries can then be screened en masse to identify compounds with desired biological activities. The use of substituted piperidines in these libraries allows for the exploration of a rich chemical space that is highly relevant to drug development.
One of the key strategies in combinatorial chemistry is parallel synthesis, where reactions are carried out simultaneously in an array of separate reaction vessels. nih.gov This allows for the creation of a large number of individual, purified compounds. For instance, a library of piperidine-based compounds was synthesized to target the nociceptin receptor, leading to the identification of potent agonists and antagonists. nih.gov Similarly, a 22-member optimization library of piperidinol analogs was generated through parallel synthesis to explore their anti-tuberculosis activity. nih.gov
Another powerful technique is the split-and-pool synthesis method, which can generate an even greater number of compounds. In this approach, a solid support (often in the form of beads) is divided into portions, each of which is reacted with a different building block. The portions are then pooled, mixed, and re-divided for the next reaction step. wikipedia.org This process allows for the exponential growth of the library size.
The design of combinatorial libraries is crucial for their success. Researchers often design "focused" libraries that target a specific biological family, such as G-protein coupled receptors or kinases. For example, a piperidine-based combinatorial library was specifically designed for aspartic proteases, which led to the discovery of a weakly active high-throughput screening hit that was later optimized into a potent renin inhibitor. nih.gov
The structural diversity of a combinatorial library is a key determinant of its potential for identifying novel hits. Substituted piperidines are advantageous in this regard as they can be readily modified at multiple positions. For a molecule like this compound, the amino group at the 4-position and the secondary amine in the piperidine ring provide two convenient points for diversification.
To illustrate the potential of this compound as a scaffold in combinatorial library synthesis, consider the following hypothetical library design:
Table 1: Hypothetical Combinatorial Library Based on a this compound Scaffold
| Scaffold | R1 (Acylating Agents) | R2 (Alkylating/Arylating Agents) |
| This compound | Acetyl chloride | Benzyl (B1604629) bromide |
| Benzoyl chloride | 4-Chlorobenzyl bromide | |
| Cyclohexanecarbonyl chloride | 2-Bromo-pyridine | |
| Thiophene-2-carbonyl chloride | Methyl iodide |
In this example, the amino group of the this compound scaffold could be acylated with a variety of acylating agents (R1), while the piperidine nitrogen could be functionalized through alkylation or arylation (R2). This simple two-step diversification strategy could rapidly generate a library of distinct compounds for biological screening.
The resulting library members would possess significant structural diversity, stemming from the different R1 and R2 groups. This diversity is critical for increasing the probability of finding a "hit" during the screening process. High-throughput screening (HTS) is then employed to rapidly assess the biological activity of each compound in the library against a specific target.
The synthesis of such libraries is often facilitated by the use of solid-phase synthesis, where the scaffold is attached to a solid support, allowing for easy purification after each reaction step. wikipedia.org Alternatively, solution-phase synthesis with subsequent purification techniques can be employed.
Future Research Directions and Unexplored Avenues for 1,2 Dimethylpiperidin 4 Amine
Novel Synthetic Routes and Sustainable Chemistry Approaches
Future research into the synthesis of 1,2-Dimethylpiperidin-4-amine should prioritize the development of novel, efficient, and sustainable methodologies. Current synthetic approaches for similar piperidine (B6355638) derivatives often rely on traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry offer a framework for creating more environmentally friendly synthetic pathways. mdpi.comnih.govmdpi.com
Exploration of one-pot synthesis, where multiple reaction steps are carried out in a single reactor, could significantly improve efficiency and reduce waste. nih.gov The use of greener solvents, mechanochemistry, and biocatalysis are other promising avenues. For instance, replacing hazardous solvents with more benign alternatives and employing solvent-free reaction conditions can drastically reduce the environmental impact of the synthesis. mdpi.comrsc.org
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Approach | Description | Potential Advantages |
| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent usage, shorter reaction times, and increased overall yield. |
| Mechanochemistry | Using mechanical force to induce chemical reactions. | Solvent-free conditions, reduced energy consumption, and access to novel reactivity. |
| Biocatalysis | Employing enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, and reduced byproduct formation. |
| Green Solvents | Utilizing environmentally friendly solvents such as water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental pollution. |
Future research should focus on applying these principles to develop a scalable and sustainable synthesis of this compound, which is crucial for enabling further pharmacological and toxicological studies.
Advanced Computational Modeling for Predictive Research
Computational modeling and in-silico screening are powerful tools for accelerating drug discovery and development. For this compound, these techniques can be employed to predict its physicochemical properties, pharmacokinetic profile, and potential biological targets.
Molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound with various receptors and enzymes. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their biological activities. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound and its interactions with biological macromolecules over time.
Table 2: Proposed Computational Studies for this compound
| Computational Method | Research Goal | Expected Outcome |
| Molecular Docking | Identify potential biological targets. | A ranked list of proteins with which this compound is likely to interact. |
| QSAR Modeling | Predict the biological activity of novel derivatives. | A predictive model to guide the design of more potent and selective analogs. |
| Molecular Dynamics Simulations | Understand the stability of ligand-receptor complexes. | Insights into the binding mechanism and the key interactions driving binding affinity. |
| ADMET Prediction | Forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. | Early identification of potential liabilities to guide compound optimization. |
These computational approaches can significantly de-risk the drug development process by prioritizing the most promising derivatives for synthesis and experimental testing.
Deepening Mechanistic Understanding at the Systems Level
A thorough understanding of the mechanism of action of this compound at a systems level is crucial for its development as a therapeutic agent. Future research should move beyond identifying a single molecular target and aim to elucidate the broader physiological effects of the compound.
Techniques such as chemoproteomics and transcriptomics can be employed to identify the cellular pathways and networks that are modulated by this compound. By profiling changes in protein expression and gene transcription upon treatment with the compound, researchers can gain a comprehensive view of its biological effects.
Furthermore, investigating the off-target effects of this compound is essential for understanding its potential side effects and for designing safer derivatives. A systems-level approach will provide a more holistic understanding of the compound's pharmacology and will be instrumental in guiding its clinical development.
Expanding the Scope of Biological Targets and Therapeutic Research Areas
While the biological targets of this compound are not yet well-defined, research on analogous 4-aminopiperidine (B84694) derivatives has revealed a broad range of potential therapeutic applications, including antifungal and anticancer activities. mdpi.com For instance, derivatives of N,N-dimethylpiperidin-4-amine have been investigated as mTORC1 inhibitors for cancer therapy and as modulators of NMDA receptors for conditions like alcohol dependence. chemicalbook.com
Future research should systematically screen this compound against a diverse panel of biological targets to identify novel therapeutic opportunities. This could include G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzyme families. The structural features of this compound, including its stereochemistry, suggest that it may exhibit unique selectivity profiles compared to its N,N-dimethyl counterpart.
Table 3: Potential Therapeutic Areas for this compound Based on Analogous Compounds
| Therapeutic Area | Potential Mechanism of Action | Reference Compound(s) |
| Oncology | Inhibition of key signaling pathways (e.g., mTORC1) | 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine |
| Infectious Diseases | Inhibition of ergosterol (B1671047) biosynthesis in fungi | 1-benzyl-N-dodecylpiperidin-4-amine mdpi.com |
| Neurological Disorders | Modulation of neurotransmitter receptors (e.g., NMDA receptors) | 4-(Dimethylamino)piperidine chemicalbook.com |
Systematic screening and lead optimization efforts could lead to the discovery of novel drug candidates based on the this compound scaffold.
Development of Advanced Analytical Techniques for Complex Mixtures
The development of robust and sensitive analytical techniques is a prerequisite for the detailed study of this compound in biological and environmental matrices. Future research should focus on creating advanced analytical methods for the detection, quantification, and characterization of this compound and its metabolites.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of small molecules in complex mixtures. The development of specific and sensitive LC-MS/MS methods will be essential for pharmacokinetic studies and for monitoring the compound in biological samples.
Nuclear Magnetic Resonance (NMR) spectroscopy will also play a crucial role in the structural elucidation of this compound and its derivatives. Advanced 2D NMR techniques such as HSQC and HMBC can be used to unambiguously assign proton and carbon signals. Furthermore, NMR has been used to study the complexation and conformational behavior of the related 1,2-dimethylpiperidine, suggesting its utility in understanding the interactions of this compound. nih.gov
Table 4: Key Analytical Techniques for Future Research on this compound
| Analytical Technique | Application |
| LC-MS/MS | Quantification in biological fluids (plasma, urine) for pharmacokinetic studies. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and identification of metabolites. |
| 2D NMR (HSQC, HMBC) | Unambiguous structural characterization of the parent compound and its derivatives. |
| Chiral Chromatography | Separation and analysis of stereoisomers. |
The development of these advanced analytical techniques will be critical for supporting all aspects of the research and development of this compound.
Q & A
Q. Q1. What are the established synthetic routes for 1,2-Dimethylpiperidin-4-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves reductive amination or alkylation of piperidin-4-amine precursors. For example:
- Alkylation: Reacting piperidin-4-amine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Reductive Amination: Using ketone intermediates (e.g., 1,2-dimethylpiperidin-4-one) with reducing agents like sodium triacetoxyborohydride (STAB) in dichloromethane or THF .
Key Variables:
- Temperature: Elevated temperatures (40–60°C) improve alkylation kinetics but may increase side-product formation.
- Solvent Choice: Polar solvents enhance nucleophilicity of amines but may compete in SN2 reactions.
- Work-Up: Acid-base extraction is critical for isolating the free base from unreacted precursors .
Q. Q2. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm regiochemistry and stereochemistry. For example, methyl groups at positions 1 and 2 produce distinct splitting patterns in the δ 1.2–1.8 ppm range .
- Mass Spectrometry (MS):
- Chiral HPLC: Resolves enantiomers if stereochemical purity is critical .
Critical Note: Cross-validate results with elemental analysis (C, H, N) to rule out hydrate or solvent adducts .
Advanced Research Questions
Q. Q3. How do stereochemical variations (e.g., cis vs. trans isomers) in this compound impact biological activity?
Methodological Answer:
- Stereochemical Synthesis: Use chiral auxiliaries or enantioselective catalysis (e.g., Ru-BINAP complexes) to isolate isomers .
- Biological Assays:
- Compare binding affinities (e.g., receptor IC₅₀) using radioligand displacement assays.
- Assess metabolic stability in liver microsomes to identify stereospecific degradation pathways .
Example Finding:
In a study of analogous piperidines, the cis isomer showed 10× higher affinity for σ₁ receptors than the trans counterpart due to spatial alignment with hydrophobic binding pockets .
Q. Q4. How should researchers address contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Meta-Analysis Framework: Apply heterogeneity metrics (e.g., I² statistic) to quantify variability. For example, an I² >50% indicates significant inconsistency requiring subgroup analysis .
- Experimental Replication:
- Standardize assay conditions (e.g., buffer pH, temperature).
- Use internal controls (e.g., reference ligands) to calibrate inter-lab variability .
Case Study: Discrepancies in NMDA receptor inhibition data (IC₅₀ range: 0.5–5 µM) were traced to differences in cell lines (HEK293 vs. neuronal primary cultures) and Mg²⁺ ion concentrations .
Q. Q5. What strategies optimize pharmacokinetic profiling of this compound derivatives?
Methodological Answer:
- In Silico Screening: Predict logP, pKa, and blood-brain barrier permeability using tools like Schrödinger’s QikProp .
- In Vivo Studies:
- Tissue Distribution: Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting.
- Metabolite ID: Use LC-MS/MS to detect phase I/II metabolites in plasma and urine .
Q. Q6. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?
Methodological Answer:
- Systematic Substituent Variation:
- Replace methyl groups with bulkier alkyl chains (e.g., ethyl, isopropyl) to probe steric effects.
- Introduce electron-withdrawing groups (e.g., -F, -CF₃) to modulate basicity and receptor interactions .
- Computational Modeling:
- Dock analogs into homology models of target receptors (e.g., 5-HT₂A) using AutoDock Vina to predict binding poses .
Key Finding: Adding a para-fluoro substituent to the phenyl ring in related compounds improved σ₂ receptor selectivity by 20-fold .
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